2-Amino-5-(trifluoromethyl)benzenesulfonic acid
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Overview
Description
2-Amino-5-(trifluoromethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H6F3NO3S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonic acid typically involves the sulfonation of 2-Amino-5-(trifluoromethyl)benzoic acid. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro-2-Amino-5-(trifluoromethyl)benzenesulfonic acid.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The sulfonic acid group contributes to the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulfonic acid group.
2-Amino-5-(trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
5-Amino-2-(trifluoromethyl)benzoic acid: Positional isomer with the amino and trifluoromethyl groups swapped.
Uniqueness
2-Amino-5-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of both the trifluoromethyl and sulfonic acid groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCOKWNAIUIUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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